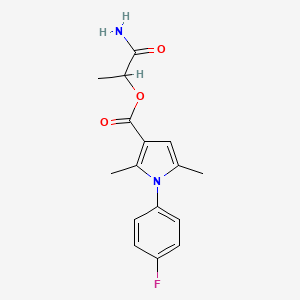![molecular formula C22H19N3O2S B10798581 5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798581.png)
5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-115 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at developing new treatments for malaria by leveraging open-source collaboration .
Preparation Methods
The synthesis of OSM-S-115 involves several steps, starting with the construction of the thienopyrimidine scaffold. The process typically includes the following steps :
Formation of the Thienopyrimidine Core: This involves the reaction of thiophene derivatives with appropriate reagents to form the core structure.
Halogenation: Introduction of halogen atoms to the core structure to facilitate further functionalization.
Amination: Introduction of amino groups at specific positions on the thienopyrimidine core.
Final Functionalization: Addition of various functional groups to achieve the desired chemical properties.
Industrial production methods for OSM-S-115 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
OSM-S-115 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Coupling Reactions: These reactions are used to form bonds between OSM-S-115 and other molecules, creating more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OSM-S-115 has a wide range of scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of malaria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OSM-S-115 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
OSM-S-115 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. it has unique properties that make it particularly effective in certain applications. For example, OSM-S-115 has shown higher potency and selectivity in inhibiting specific biological targets compared to its analogs .
Similar compounds include:
OSM-S-106: Another aminothienopyrimidine compound with similar biological activity.
OSM-S-137: A related compound with variations in its functional groups, leading to different chemical properties.
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S/c1-14-12-16(15(2)25(14)18-6-4-3-5-7-18)13-20-21(27)24-22(28-20)23-17-8-10-19(26)11-9-17/h3-13,26H,1-2H3,(H,23,24,27) |
InChI Key |
OIEJMTDGFAFKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromothieno[3,2-d]pyrimidin-4-yl)hydrazine](/img/structure/B10798504.png)
![(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798505.png)
![2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B10798514.png)
![4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798521.png)
![6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798526.png)
![4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798528.png)
![6-Bromo-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B10798530.png)

![N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798541.png)
![4,6-Diphenylthieno[3,2-d]pyrimidine](/img/structure/B10798543.png)
![2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798558.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B10798566.png)


